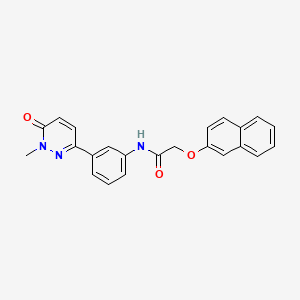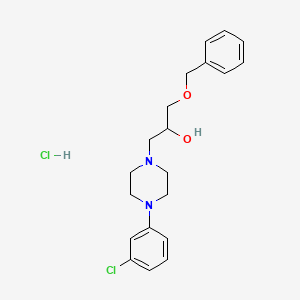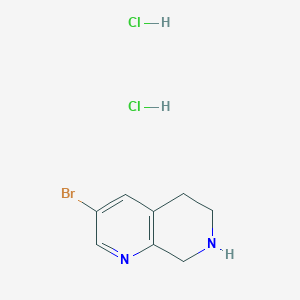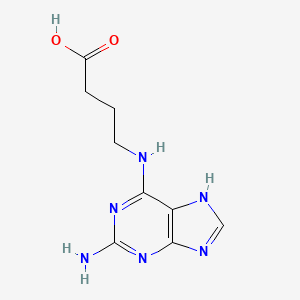
(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes methoxyphenyl, nitrophenyl, and thiazole moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-nitroaniline to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a chemical reagent in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Nitrophenyl derivatives: Compounds with nitrophenyl groups.
Uniqueness
What sets (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol apart is its combination of these functional groups, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-17-9-5-15(6-10-17)20-19-21(11-2-12-23)18(13-27-19)14-3-7-16(8-4-14)22(24)25/h3-10,13,23H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZUBVIHTDVLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2620966.png)
![1-(3,5-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2620967.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2620969.png)

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2620972.png)




![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2620981.png)
![N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2620982.png)

![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2620984.png)
![[(3R)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2620988.png)
